6-Chloro-3-fluoropyridin-2-OL
Overview
Description
6-Chloro-3-fluoropyridin-2-OL (6-CFP) is an organic compound belonging to the class of pyridinols. It is a colorless, water-soluble solid with a molecular formula of C5H4ClFO. 6-CFP is a versatile molecule with many potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used in a variety of research studies to investigate its properties and to develop new methods for its synthesis.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogs 6-Chloro-3-fluoropyridin-2-OL can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .
Radiopharmaceuticals
The introduction of fluorine-18 isotopes into pyridine rings creates compounds that are potential imaging agents for positron emission tomography (PET) scans. These radiolabeled compounds can be used in local radiotherapy for cancer and other diseases 6-Chloro-3-fluoropyridin-2-OL could be modified to include the radioactive isotope for use in diagnostic imaging .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification6-Chloro-3-fluoropyridin-2-OL could be utilized to develop novel compounds with enhanced biological and environmental properties for use in agriculture .
Organic Synthesis
This compound can act as an intermediate in organic synthesis, particularly in the construction of complex molecules with pyridine rings. Its reactivity allows for selective substitution reactions, which are crucial in the synthesis of targeted organic compounds .
Material Science
Fluorinated pyridines, derived from 6-Chloro-3-fluoropyridin-2-OL , can be used in the development of materials with specific electronic and optical properties. These materials are useful in various applications, including electronics and photonics .
Medicinal Chemistry
The introduction of fluorine atoms into medicinal compounds often results in increased efficacy and stability. As such, 6-Chloro-3-fluoropyridin-2-OL can be a valuable building block in the design and synthesis of new drugs, especially those targeting neurological disorders where pyridine derivatives are often effective .
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 6-chloro-3-fluoropyridin-2-ol belongs, have interesting and unusual physical, chemical, and biological properties . They are often used as building blocks in the creation of various derivatives with potential biological activities .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 6-Chloro-3-fluoropyridin-2-OL may interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given the compound’s potential as a building block for various derivatives, it is plausible that it could influence a variety of biochemical pathways depending on the specific derivative and its biological targets .
Result of Action
The compound’s potential as a building block for various derivatives suggests that its effects could vary widely depending on the specific derivative and its biological targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
6-chloro-3-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBUBBZWODRDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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